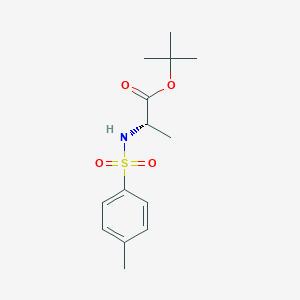
tert-Butyl tosyl-L-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl tosyl-L-alaninate: is a compound that combines the structural features of tert-butyl, tosyl, and L-alanine. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The tert-butyl group provides steric hindrance, the tosyl group acts as a good leaving group, and the L-alanine moiety introduces chirality into the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl tosyl-L-alaninate typically involves the protection of the amino group of L-alanine with a tert-butyl group, followed by the introduction of the tosyl group. One common method involves the reaction of L-alanine with tert-butyl chloroformate to form tert-butyl L-alaninate. This intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl tosyl-L-alaninate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield L-alanine and the corresponding tosylate.
Reduction: The compound can undergo reduction reactions to remove the tosyl group, yielding tert-butyl L-alaninate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: The major products are the substituted derivatives of L-alanine.
Hydrolysis: The major products are L-alanine and tosylate.
Reduction: The major product is tert-butyl L-alaninate.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl tosyl-L-alaninate is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it valuable in the preparation of complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The compound’s chirality and reactivity make it a useful tool in biochemical assays.
Medicine: The compound is explored for its potential in drug development. Its structural features allow for the design of prodrugs and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-Butyl tosyl-L-alaninate involves its ability to act as a substrate or intermediate in various chemical reactions. The tosyl group serves as a leaving group, facilitating nucleophilic substitution reactions. The tert-butyl group provides steric protection, while the L-alanine moiety introduces chirality, influencing the stereochemistry of the reactions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl L-alaninate: Lacks the tosyl group, making it less reactive in substitution reactions.
Tosyl-L-alanine: Lacks the tert-butyl group, making it less sterically hindered.
tert-Butyl tosylate: Lacks the L-alanine moiety, making it achiral.
Uniqueness: tert-Butyl tosyl-L-alaninate is unique due to its combination of steric hindrance, good leaving group, and chirality. This makes it a versatile compound in organic synthesis and research applications.
Eigenschaften
Molekularformel |
C14H21NO4S |
|---|---|
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3/t11-/m0/s1 |
InChI-Schlüssel |
QERPRDHBJSPFGZ-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



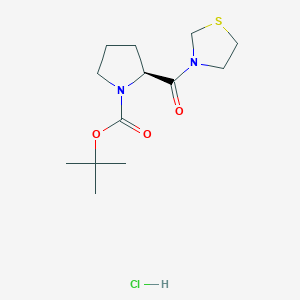
![1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12830574.png)

![(3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B12830581.png)
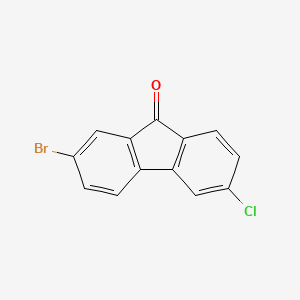
![(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)
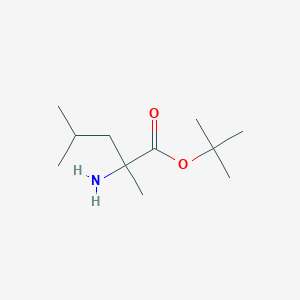
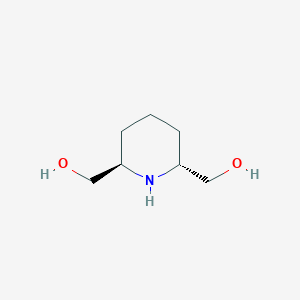
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)

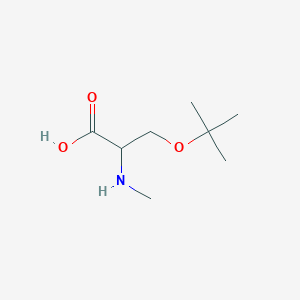
![3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B12830633.png)

